3-Methyl-6-(prop-2-en-1-yloxy)pyridazine
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Overview
Description
3-Methyl-6-(prop-2-en-1-yloxy)pyridazine is a pyridazine derivative that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Scientific Research Applications
Antimicrobial Activity
Pyridazine derivatives, including those with a 3-methyl-6-(prop-2-en-1-yloxy) group, have been shown to exhibit a wide range of pharmacological activities, including antimicrobial properties. These compounds can be designed to target specific microbial pathways, potentially leading to the development of new antibiotics that are effective against resistant strains .
Antidepressant and Anxiolytic Effects
The pyridazine scaffold is also associated with central nervous system activities. Some derivatives are explored for their potential use as antidepressants and anxiolytics . Research in this area could lead to new treatments for mental health conditions .
Antihypertensive Agents
Another application of pyridazine derivatives is in the development of antihypertensive agents . These compounds can modulate blood pressure through various mechanisms, offering alternative therapeutic options for patients with hypertension .
Anticancer Therapeutics
The propargyl group in 3-methyl-6-(prop-2-en-1-yloxy)pyridazine has been linked to cytotoxic activity against cancer cell lines. This suggests potential applications in cancer research, where these compounds could serve as a basis for developing new anticancer drugs .
Anticonvulsant Properties
Some pyridazine derivatives have been evaluated for their anticonvulsant activity. This research could contribute to the discovery of novel treatments for seizure disorders, improving the quality of life for individuals with epilepsy .
Anti-Inflammatory and Analgesic Applications
The anti-inflammatory and analgesic properties of pyridazine derivatives make them candidates for treating conditions that cause pain and inflammation. This could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .
Agrochemical Use
Pyridazine compounds, including those with a 3-methyl-6-(prop-2-en-1-yloxy) group, have applications in agriculture as well. They can be used to create herbicides and pesticides, contributing to crop protection and management strategies .
Neurodegenerative Disease Research
The propargyl moiety is recognized for its role in pharmaceuticals treating neurodegenerative diseases like Parkinson’s and Alzheimer’s. Compounds with this group, such as 3-methyl-6-(prop-2-en-1-yloxy)pyridazine, could be valuable in the development of new therapies for these conditions .
Mechanism of Action
Target of Action
3-Methyl-6-(prop-2-en-1-yloxy)pyridazine is a derivative of pyridazine, a heterocycle that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to interact with a range of biological targets and physiological effects . .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities . The interaction of these compounds with their targets can lead to various physiological changes.
Biochemical Pathways
Pyridazine derivatives have been shown to affect a range of biological targets and physiological effects .
Result of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities .
properties
IUPAC Name |
3-methyl-6-prop-2-enoxypyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-3-6-11-8-5-4-7(2)9-10-8/h3-5H,1,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKWXGIZRAGFSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-(prop-2-en-1-yloxy)pyridazine |
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